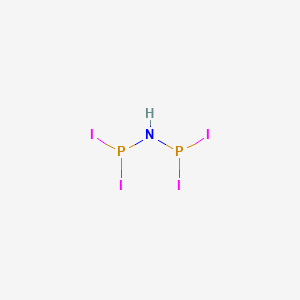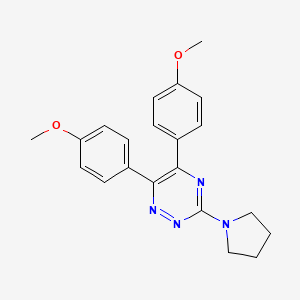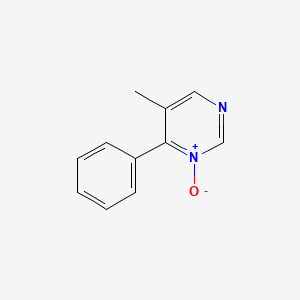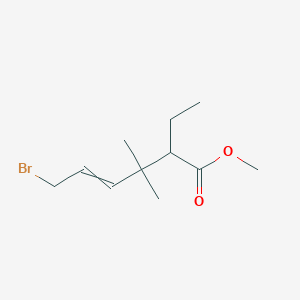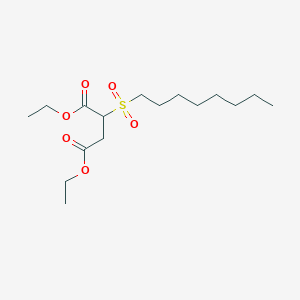
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzoyl group and three phenyl groups, making it a highly substituted pyrazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of phenylhydrazine with benzoylacetone under acidic conditions can yield the desired pyrazole derivative .
Another approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance .
Industrial Production Methods
Industrial production of such complex pyrazole derivatives often employs high-throughput techniques and automated synthesis platforms. These methods ensure the scalability and reproducibility of the compound. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques utilized in industrial settings to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrazine hydrate or sodium borohydride in ethanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate and a palladium catalyst
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiproliferative agent against cancer cells.
Medicine: Due to its antiproliferative properties, it is being explored as a potential anticancer drug.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- involves its interaction with molecular targets such as DNA and kinases. The compound can bind to the minor groove of DNA, altering its conformation and affecting gene expression. Additionally, it inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. These interactions lead to the disruption of cellular processes and induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-3-carboxamide, 4-benzoyl-5-phenyl-: This compound is similar in structure but lacks the additional phenyl groups, resulting in different chemical and biological properties.
1H-Pyrazole-3-carboxamide, 4-benzoyl-N-phenyl-: This compound has only one phenyl group attached to the nitrogen atom, making it less sterically hindered and potentially more reactive.
Uniqueness
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- is unique due to its highly substituted structure, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
57391-77-2 |
|---|---|
Molekularformel |
C29H21N3O2 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
4-benzoyl-N,1,5-triphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C29H21N3O2/c33-28(22-15-7-2-8-16-22)25-26(29(34)30-23-17-9-3-10-18-23)31-32(24-19-11-4-12-20-24)27(25)21-13-5-1-6-14-21/h1-20H,(H,30,34) |
InChI-Schlüssel |
ORJBUTBRDRBURA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
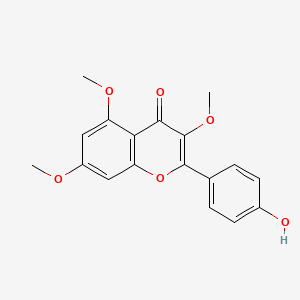

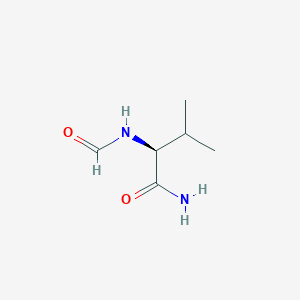
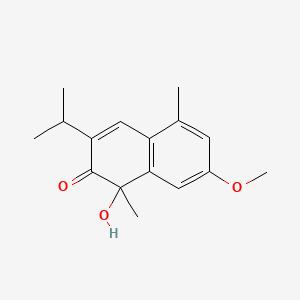
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
